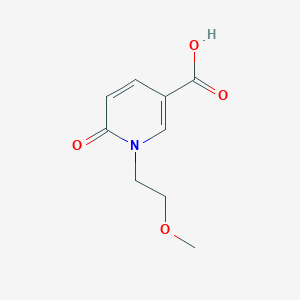
1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Übersicht
Beschreibung
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including line-angle diagrams, ball-and-stick models, and space-filling models.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of any challenges or unique aspects of the synthesis process.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with various reagents, its behavior under different conditions (e.g., heat, light), and any catalysts that might affect its reactivity.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties (e.g., UV/Vis, IR, NMR).Wissenschaftliche Forschungsanwendungen
-
Nucleic Acids Research
- Field : Biochemistry
- Application : The 2′-O-(2-methoxyethyl)-modified nucleic acids have been studied for their structure and physical properties .
- Method : The study used molecular dynamics simulations to analyze the structure and stability of these modified nucleic acids .
- Results : The study found that the presence of the 2′ substitution appears to lock the sugars in the C3′ endo conformation, causing the duplex to adopt a stable A-form geometry .
-
Poly (2-methoxyethyl acrylate) (PMEA) in Biomedical Engineering
- Field : Biomedical Engineering
- Application : PMEA is a US FDA-approved biocompatible polymer. It’s being studied for its interaction with human umbilical vein endothelial cells (HUVECs) and platelets .
- Method : The study investigated HUVEC–polymer and platelet–polymer interaction behavior by measuring the adhesion strength using single-cell force spectroscopy .
- Results : The study found that endothelial cells can attach and spread on the PMEA surface with strong adhesion strength compared to other analogous polymers .
-
Poly (2-methoxyethyl acrylate) (PMEA)-based Polyurethane (PU)
- Field : Material Science
- Application : PMEA-based PUs with various molecular weights were studied for their mechanical and thermal properties .
- Method : The PUs were synthesized by reversible addition–fragmentation chain transfer (RAFT) and polyaddition .
- Results : The study found that the obtained PMEA-based PUs were thermoplastic .
-
2-Methoxyethanol in Industrial Applications
- Field : Industrial Chemistry
- Application : 2-Methoxyethanol, also known as methyl cellosolve, is used as a solvent for many different purposes such as varnishes, dyes, and resins. It is also used as an additive in airplane deicing solutions .
- Method : It can be formed by the nucleophilic attack of methanol on protonated ethylene oxide followed by proton transfer .
- Results : This compound is notable for its ability to dissolve a variety of different types of chemical compounds and for its miscibility with water and other solvents .
-
Poly (2-methoxyethyl acrylate) in Dentistry
- Field : Dentistry
- Application : Poly (2-methoxyethyl acrylate) (PMEA) has anti-fouling properties and is used to enhance the aging resistance and anti-fouling behavior of denture base resin .
- Method : Acrylic resins containing a series of PMEA polymers with various molecular weights at different concentrations were prepared .
- Results : The study found that resins with low-MW PMEA at low concentrations satisfied the clinical requirements for denture resins, and the PMEA was homogeneously distributed .
-
(2-Methoxyethyl) benzene in Perfumery
- Field : Perfumery
- Application : (2-Methoxyethyl) benzene, commonly known as phenyl ethyl methyl ether (PEME), is widely used in flavor and fragrance industries .
- Method : Conventionally, synthesis of PEME involves the use of hazardous and polluting chemicals .
- Results : This compound is notable for its use in the synthesis of various perfumes and flavors .
-
2′-O-(2-Methoxyethyl) Nucleosides in Therapeutic Oligonucleotides
- Field : Biochemistry
- Application : Nucleoside analogs with 2′-modified sugar moieties are often used to improve the RNA target affinity and nuclease resistance of therapeutic oligonucleotides in preclinical and clinical development .
- Method : The study investigated the phosphorylation and DNA/RNA incorporation of 2′-O-(2-methoxyethyl) (2′-O-MOE) nucleoside analogs .
- Results : The study found that enzymes in the nucleotide salvage pathway displayed poor reactivity toward 2′-O-MOE nucleoside analogs. No incorporation was detected with 2′-O-MOE nucleoside analogs into cellular DNA and RNA .
-
2-Methoxyethanol in Organometallic Chemistry
- Field : Organometallic Chemistry
- Application : 2-Methoxyethanol is commonly used for the synthesis of Vaska’s complex and related compounds such as carbonylchlorohydridotris (triphenylphosphine)ruthenium (II) .
- Method : The alcohol acts as a source of hydride and carbon monoxide during these reactions .
- Results : This compound is notable for its ability to dissolve a variety of different types of chemical compounds and for its miscibility with water and other solvents .
-
Poly (2-methoxyethyl acrylate) in Anti-fouling Applications
- Field : Material Science
- Application : Poly (2-methoxyethyl acrylate) (PMEA) has anti-fouling properties and is used to enhance the aging resistance and anti-fouling behavior of denture base resin .
- Method : Acrylic resins containing a series of PMEA polymers with various molecular weights at different concentrations were prepared .
- Results : The study found that resins with low-MW PMEA at low concentrations satisfied the clinical requirements for denture resins, and the PMEA was homogeneously distributed .
Safety And Hazards
This involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact. This information is typically found in the compound’s Material Safety Data Sheet (MSDS).
Zukünftige Richtungen
This could involve speculation on potential applications for the compound, based on its properties and reactivity. It could also involve identifying questions that remain to be answered about the compound, and suggesting experiments to answer those questions.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-14-5-4-10-6-7(9(12)13)2-3-8(10)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGPECRKGZFPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1517185.png)
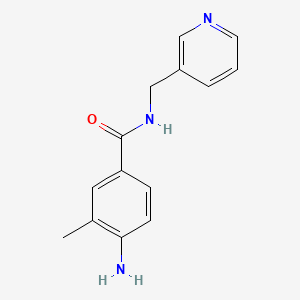
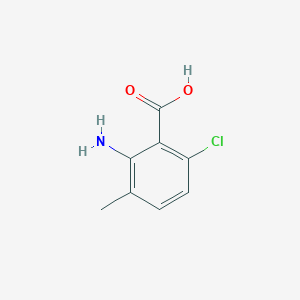
![N~1~-[2-(Pyridin-2-yl)ethyl]benzene-1,2-diamine](/img/structure/B1517189.png)
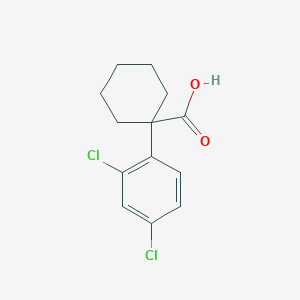
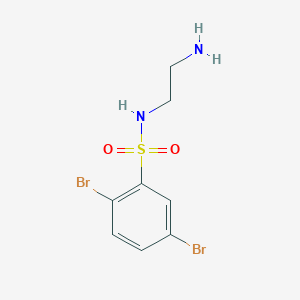

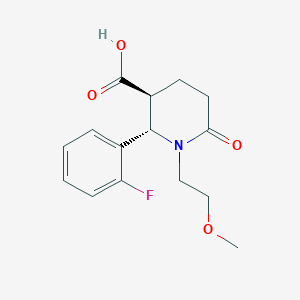

![3-[4-(Propan-2-yl)piperazin-1-yl]aniline](/img/structure/B1517198.png)

![N-butyl-2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B1517201.png)
![5-{[3-(Dimethylamino)propyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B1517203.png)
![[2-(Cyclopropylmethoxy)phenyl]methanol](/img/structure/B1517207.png)